molecular formula C10H11BrClNO2 B6263924 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2228090-69-3

6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B6263924
CAS No.: 2228090-69-3
M. Wt: 292.6
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position on the tetrahydroisoquinoline ring, with the hydrochloride salt form enhancing its solubility and stability. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Carboxylation: The brominated intermediate is then subjected to carboxylation. This can be achieved through a Grignard reaction where the brominated compound reacts with carbon dioxide in the presence of a Grignard reagent, followed by acidification to yield the carboxylic acid.

    Formation of Hydrochloride Salt: The final step involves converting the free carboxylic acid into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and carboxylation steps, ensuring higher yields and purity. Additionally, the use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways. In neurodegenerative disease research, it may act on neurotransmitter systems or protect neurons from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and carboxylic acid groups.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the bromine atom.

Uniqueness

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility, making it more suitable for various applications.

This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2228090-69-3

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.6

Purity

95

Origin of Product

United States

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